2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride

Übersicht

Beschreibung

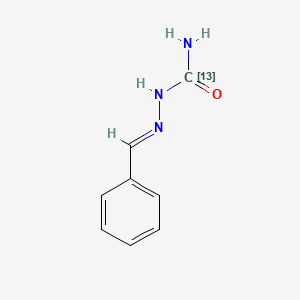

“2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride” is also known as “3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE”. It has a molecular formula of C8H9N3S . This compound is a derivative of hydrazine .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazolone ring with a methyl group and a hydrazone group attached . The average mass is 179.242 Da and the monoisotopic mass is 179.051712 Da .Physical And Chemical Properties Analysis

The compound has a molecular weight of 181.278 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Spectrophotometric Determination of Aliphatic Aldehydes

This compound is used as a reagent for the spectrophotometric determination of aliphatic aldehydes . Aliphatic aldehydes are organic compounds that contain a formyl group. This method allows for the accurate measurement of these compounds in various samples.

Determination of Hexosamines in Glycosaminoglycans

3-Methyl-2-benzothiazolinone hydrazone hydrochloride is used for the determination of hexosamines in glycosaminoglycans . Glycosaminoglycans are long unbranched polysaccharides consisting of a repeating disaccharide unit. This application is particularly useful in biochemical research.

Peroxidase Color Reaction

The compound is incorporated into a new peroxidase color reaction . Peroxidases are a large family of enzymes that typically catalyze a reaction of the form:

ROOR’+2e−+2H+→2ROH\text{ROOR'} + 2e^- + 2H^+ \rightarrow 2ROH ROOR’+2e−+2H+→2ROH

This reaction is often used in various diagnostic methods.

Determination of Selenium (IV) in Environmental Samples

It is also a reagent for the spectrophotometric determination of traces of selenium (IV) in environmental samples . Selenium is an essential micronutrient for animals and humans, but it is toxic in large amounts. Therefore, monitoring its levels in the environment is crucial.

Electrophilic Coupling Reagent for Residual Chlorine Determination

3-Methyl-2-benzothiazolinone hydrazone hydrochloride hydrate was used as an electrophilic coupling reagent for the determination of residual chlorine . This is particularly important in water treatment facilities where chlorine is used as a disinfectant.

Chromogenic Reagent for Benzodiazepines and Cholesterol

The compound serves as a chromogenic reagent for the determination of benzodiazepines and cholesterol . Benzodiazepines are a class of psychoactive drugs, and cholesterol is a type of lipid molecule. Both are important in medical and pharmaceutical research.

Synthesis of Benzothiazolium Azo Dyes

It is used in the synthesis of benzothiazolium azo dyes . Azo dyes are organic compounds bearing the functional group R−N=N−R’, in which R and R’ can be either aryl or alkyl. Azo dyes are widely used in the textile industry.

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to be used as a reagent in various biochemical assays, suggesting that it interacts with multiple molecular targets .

Mode of Action

Under experimental conditions, MBTH loses two electrons and one proton on oxidation, forming an electrophilic intermediate . This intermediate is an active coupling species, which suggests that MBTH may interact with its targets through a mechanism of oxidative coupling .

Biochemical Pathways

MBTH is used as a reagent for the spectrophotometric determination of various substances, including aliphatic aldehydes , hexosamines in glycosaminoglycans , and traces of selenium (IV) in environmental samples . This suggests that MBTH may interact with these substances and potentially affect their associated biochemical pathways.

Result of Action

Its use as a reagent in the spectrophotometric determination of various substances suggests that it may cause changes in the optical properties of these substances, potentially leading to changes in their detectability .

Action Environment

The action, efficacy, and stability of MBTH are likely to be influenced by environmental factors such as pH, temperature, and the presence of other substances. For example, its use as a reagent in spectrophotometric assays suggests that it may be sensitive to light and other factors that can affect optical properties .

Eigenschaften

IUPAC Name |

(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZPVSPULCMUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884060 | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4338-98-1, 14448-67-0, 149022-15-1 | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4338-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does MBTH enable the detection of various analytes in spectrophotometric methods?

A1: MBTH acts as a chromogenic reagent, undergoing specific reactions with target analytes to produce colored compounds. The intensity of the color, measured by a spectrophotometer, correlates directly with the analyte concentration. []

Q2: What are some examples of analytes that can be detected using MBTH-based spectrophotometric methods?

A2: MBTH-based methods have been developed for detecting a wide range of analytes, including:* Metal ions like Thallium (III) [] and Selenium (IV) []* Pharmaceutical compounds like Vardenafil [, ], Cefixime trihydrate [], Gemcitabine HCl [], Abacavir Sulphate [], and Tolterodine Tartrate []* Biomolecules like chitin in fungi [] and catecholamines [, ]* Environmental pollutants like formaldehyde [, ] and nitrite []

Q3: How sensitive are MBTH-based spectrophotometric methods?

A3: MBTH-based methods exhibit varying sensitivities depending on the specific analyte and reaction conditions. For instance, the method for Thallium (III) detection has a Sandell's sensitivity of 0.00723 microg/mL. [] The formaldehyde detection method can detect concentrations as low as 3 micrograms m-3. []

Q4: What are the typical color changes observed in MBTH-based assays, and what wavelengths are used for measurement?

A4: The color of the reaction product depends on the specific analyte and reaction conditions. Examples include:* Blue: Reaction product with formaldehyde in the presence of iron (III) chloride-sulfamic acid, measured at 628 nm. []* Green: Formed with Vardenafil in the presence of ferric chloride in acidic medium, measured at 625 nm. [, ]* Pink: Resulting from the reaction with selenium (IV) and dopamine hydrochloride in sulfuric acid, measured at 520 nm. []* Orange: Produced in the reaction with catecholamine (methyldopa) and potassium ferricyanide at pH 10.4, measured at 460 nm. []

Q5: Are there any limitations to using MBTH in spectrophotometric methods?

A5: While generally versatile, potential limitations include:* Interference from other compounds present in the sample matrix. [, ]* Optimization of reaction conditions (pH, temperature, reagent concentrations) for each specific analyte is crucial for reliable results. [, , ]

Q6: How is MBTH used to study enzymes like peroxidase?

A6: MBTH can be used as a substrate in peroxidase assays. Horseradish peroxidase, for example, catalyzes the oxidation of MBTH in the presence of hydrogen peroxide. This reaction forms a blue-colored product, allowing for the quantification of peroxidase activity. []

Q7: What is the role of MBTH in studying the enzyme pyranose oxidase?

A7: MBTH, along with 3-dimethylaminobenzoic acid, is used as a chromogenic reagent in a spectrophotometric assay for pyranose oxidase activity. The enzyme catalyzes the oxidation of glucose to produce hydrogen peroxide, which then reacts with the MBTH/DMAB system, generating a measurable color change. This method has been applied to study the enzyme in various fungi like Phanerochaete chrysosporium and Trametes versicolor. [, ]

Q8: Has the stability of MBTH under different conditions been studied?

A8: While specific stability studies on MBTH alone are limited in the provided research, its stability within reaction mixtures has been investigated. For instance, the blue-colored product formed with formaldehyde remains stable for a sufficient duration for analysis. [] Similarly, the stability of colored products formed with other analytes like selenium (IV) and catecholamine has also been noted. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.